
Fluorescent Brightener 357 (Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescent Brightener 357, also known as C.I. Fluorescent Brightener 357, is a widely used fluorescent agent. It is commonly employed in various industries, including textiles, plastics, and detergents, to enhance the whiteness and brightness of materials. This compound absorbs ultraviolet light and re-emits it as visible blue light, creating an optical illusion of enhanced whiteness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 357 involves multiple steps, typically based on multi-component reactions. The process includes methyleneation and cyclization reactions, followed by substitution reactions involving derivatives of terephthalic acid .
Industrial Production Methods: Industrial production of Fluorescent Brightener 357 generally follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in the form of a yellowish crystalline powder or granules .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescent Brightener 357 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, affecting its fluorescent properties.
Substitution: Substitution reactions, particularly involving aromatic rings, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as anilines and triazines are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can produce various triazine-stilbene compounds .
Applications De Recherche Scientifique
Fluorescent Brightener 357 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical analyses and experiments.
Biology: Employed in the study of cell wall architecture and quantification of fungal cells.
Medicine: Utilized in histopathology for diagnosing mycosis and pneumocystosis.
Industry: Widely used in the textile, paper, and detergent industries to enhance the whiteness and brightness of products
Mécanisme D'action
The mechanism of action of Fluorescent Brightener 357 involves the absorption of ultraviolet light and re-emission of visible blue lightThe emitted blue light enhances the perceived whiteness of materials by neutralizing yellow or dull tints .
Comparaison Avec Des Composés Similaires
- 4,4’-Diamino-2,2’-stilbenedisulfonic acid
- 4,4’-Bis(benzoxazolyl)-cis-stilbene
- 2,5-Bis(benzoxazol-2-yl)thiophene
Comparison: Fluorescent Brightener 357 is unique due to its high solubility in water and its ability to produce a strong fluorescent effect even at low concentrations. Compared to other similar compounds, it offers better stability and efficiency in various applications, making it a preferred choice in many industries .
Propriétés
Numéro CAS |
83512-97-4 |
|---|---|
Formule moléculaire |
C40H38N12Na6O18S6 |
Poids moléculaire |
1305.1 g/mol |
Nom IUPAC |
hexasodium;2-[[4-(diethylamino)-6-[4-[(E)-2-[4-[[4-(diethylamino)-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H44N12O18S6.6Na/c1-5-51(6-2)39-47-35(45-37(49-39)43-29-21-27(71(53,54)55)15-17-31(29)73(59,60)61)41-25-13-11-23(33(19-25)75(65,66)67)9-10-24-12-14-26(20-34(24)76(68,69)70)42-36-46-38(50-40(48-36)52(7-3)8-4)44-30-22-28(72(56,57)58)16-18-32(30)74(62,63)64;;;;;;/h9-22H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b10-9+;;;;;; |
Clé InChI |
KMPSLWWDIJFERN-PTNBLCRGSA-H |
SMILES isomérique |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Description physique |
Dry Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
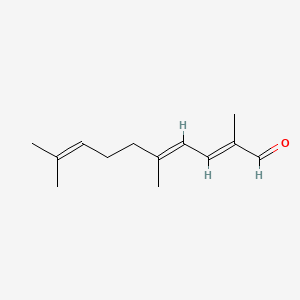
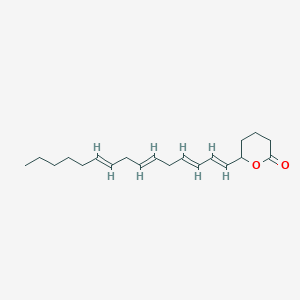

![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)

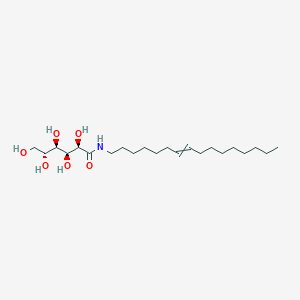
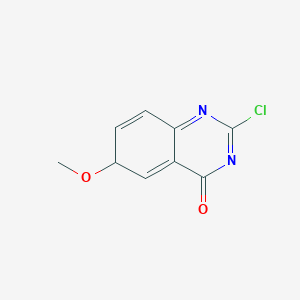

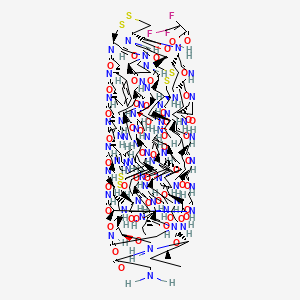
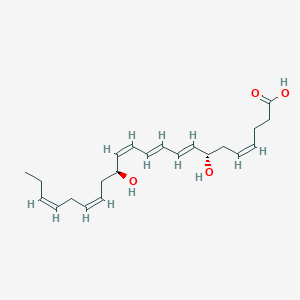
![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
